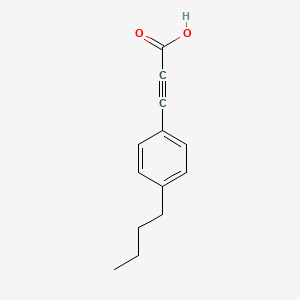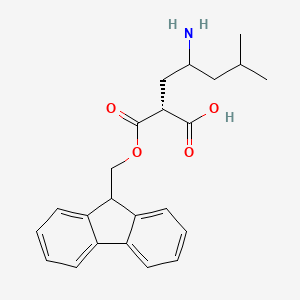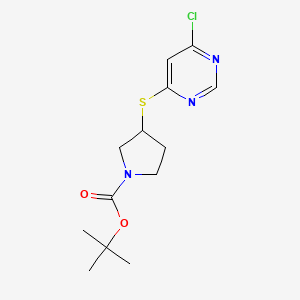
2-(5-Phthalimidopentylamino)ethanethiol hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dioxo-2-[5-(2-sulfosulfanylethylamino)pentyl]isoindole is a multifunctionalized isoindole derivativeThese compounds are widespread structural motifs in various natural products and have significant applications in chemical production and clinical medicine .
Vorbereitungsmethoden
The synthesis of 1,3-dioxo-2-[5-(2-sulfosulfanylethylamino)pentyl]isoindole typically involves the condensation of phthalic anhydride with primary amines. This process can be facilitated by various synthetic methods, including the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives . The overall transformation involves the formation of new carbon-carbon and carbon-oxygen bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Analyse Chemischer Reaktionen
1,3-dioxo-2-[5-(2-sulfosulfanylethylamino)pentyl]isoindole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various multifunctionalized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindole core.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Wissenschaftliche Forschungsanwendungen
1,3-dioxo-2-[5-(2-sulfosulfanylethylamino)pentyl]isoindole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of 1,3-dioxo-2-[5-(2-sulfosulfanylethylamino)pentyl]isoindole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
1,3-dioxo-2-[5-(2-sulfosulfanylethylamino)pentyl]isoindole can be compared with other similar compounds, such as:
Phthalimides: These compounds share a similar isoindole core structure and have comparable biological and pharmaceutical applications.
Indole derivatives: Indole derivatives possess a similar aromatic ring system and exhibit a wide range of biological activities.
Isoindole-1,3-dione derivatives: These compounds have a similar core structure and are used in various chemical and pharmaceutical applications
The uniqueness of 1,3-dioxo-2-[5-(2-sulfosulfanylethylamino)pentyl]isoindole lies in its multifunctionalized structure, which allows for diverse chemical modifications and applications.
Eigenschaften
CAS-Nummer |
31792-45-7 |
|---|---|
Molekularformel |
C15H20N2O5S2 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
1,3-dioxo-2-[5-(2-sulfosulfanylethylamino)pentyl]isoindole |
InChI |
InChI=1S/C15H20N2O5S2/c18-14-12-6-2-3-7-13(12)15(19)17(14)10-5-1-4-8-16-9-11-23-24(20,21)22/h2-3,6-7,16H,1,4-5,8-11H2,(H,20,21,22) |
InChI-Schlüssel |
KWWFIYOMVNMCJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCNCCSS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



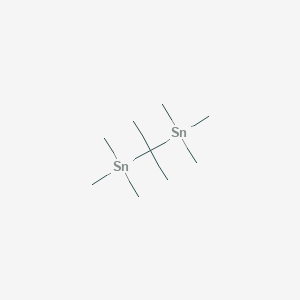
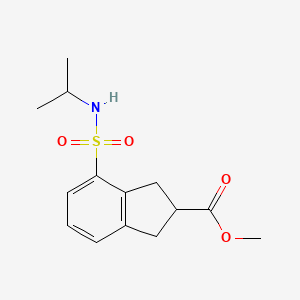
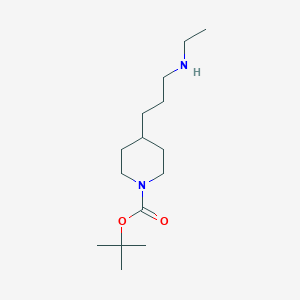
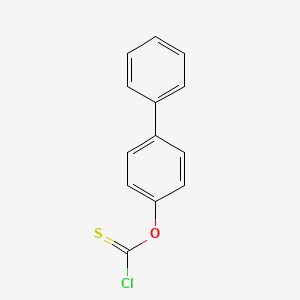


![2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one](/img/structure/B13964150.png)
![5-{[(5-Bromopyridin-3-yl)imino]methyl}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B13964160.png)

